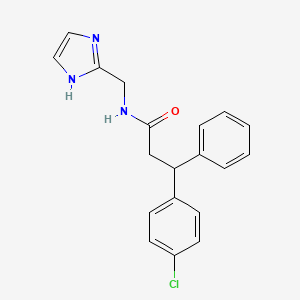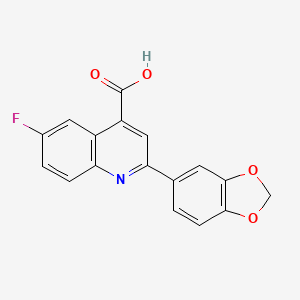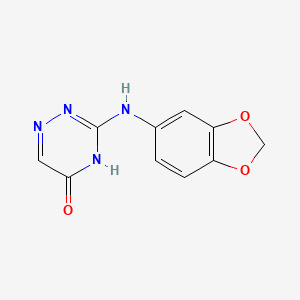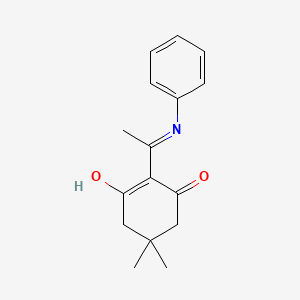
3-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide is a chemical compound with the molecular formula C19H19ClN4O. It is commonly referred to as Clotrimazole, which is a widely used antifungal medication. Clotrimazole is an azole antifungal agent that works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. It is used to treat a variety of fungal infections, including ringworm, athlete's foot, jock itch, and yeast infections.
Wirkmechanismus
Clotrimazole works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This disruption of fungal cell membrane function leads to the death of the fungus.
Biochemical and physiological effects:
Clotrimazole has been shown to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed after topical application and has a half-life of approximately 2 hours. Clotrimazole is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
Clotrimazole is a widely used antifungal agent and has been extensively studied in laboratory experiments. Its advantages include its broad spectrum of activity against fungal infections and its low toxicity profile. However, its limitations include its potential for drug resistance and the need for frequent dosing in some applications.
Zukünftige Richtungen
There are several potential future directions for research on Clotrimazole. These include:
1. Investigating the use of Clotrimazole in combination with other antifungal agents to enhance its efficacy against drug-resistant fungal infections.
2. Exploring the potential use of Clotrimazole in the treatment of other conditions, such as cancer and neurological disorders.
3. Developing new formulations of Clotrimazole that improve its bioavailability and reduce the need for frequent dosing.
4. Investigating the mechanism of action of Clotrimazole in greater detail to better understand its antifungal properties.
5. Studying the potential for Clotrimazole to interact with other medications and to identify any potential drug interactions.
Synthesemethoden
The synthesis of Clotrimazole involves the condensation of 2-chlorophenylacetonitrile with imidazole in the presence of a base, followed by the reduction of the resulting imidazole-2-carboxylic acid with sodium borohydride. The resulting intermediate is then coupled with 4-chlorobenzoyl chloride to form Clotrimazole.
Wissenschaftliche Forschungsanwendungen
Clotrimazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It has also been investigated for its potential use in the treatment of other conditions, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)12-19(24)23-13-18-21-10-11-22-18/h1-11,17H,12-13H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHDVBQORINCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NC=CN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6121565.png)


![3-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B6121585.png)
![N-[(1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6121586.png)
![2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6121591.png)
![[1-(4-quinolinylmethyl)-2-piperidinyl]methanol](/img/structure/B6121596.png)
![1-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B6121609.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B6121617.png)
![7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121622.png)
![2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B6121643.png)
![2-[4-{[5-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121654.png)
